REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+:16].S([O-])([O-])=O.[Na+].[Na+]>O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Na+:16] |f:1.2,3.4.5,7.8|
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Name
|
|
Quantity
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30.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
stirred at 70°-80° C. for a further hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept at 70°-80° C. by intermittent heating
|
Type
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ADDITION
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Details
|
When the addition
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Type
|
TEMPERATURE
|
Details
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the mixture was heated
|
Type
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FILTRATION
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Details
|
The mixture was then filtered
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Type
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CUSTOM
|
Details
|
The resulting solid which crystallised from the solution
|
Type
|
CUSTOM
|
Details
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was separated by filtration
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Type
|
WASH
|
Details
|
washed with ice-cold water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in vacuo for 48 hours over sodium hydroxide and calcium chloride
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |